molecular formula C8H13N3O3 B13253135 1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13253135
M. Wt: 199.21 g/mol
InChI Key: PDDPEYHFGPJTQZ-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an azide with an alkyne in the presence of a copper catalyst can lead to the formation of the triazole ring. The hydroxy and methyl groups can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole

Uniqueness

1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of functional groups it possesses. The presence of both hydroxy and carboxylic acid groups allows for diverse chemical reactivity and potential applications. Additionally, the triazole ring imparts stability and the ability to participate in various interactions, making this compound a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

1-(2-hydroxy-2-methylpropyl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O3/c1-5-6(7(12)13)9-10-11(5)4-8(2,3)14/h14H,4H2,1-3H3,(H,12,13)

InChI Key

PDDPEYHFGPJTQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC(C)(C)O)C(=O)O

Origin of Product

United States

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